N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5

Fluorescence Spectroscopy Bioorthogonal Chemistry Bioconjugation

2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium chloride (CAS 2107273-88-9), also referred to as N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5, is a click-chemistry-functionalized, asymmetric cyanine dye. The compound combines an azido reactive group with a far-red/near-infrared cyanine (Cy5) fluorophore that exhibits excitation/emission maxima of 649/667 nm.

Molecular Formula C39H54ClN5O7S
Molecular Weight 772.4 g/mol
Cat. No. B15543371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5
Molecular FormulaC39H54ClN5O7S
Molecular Weight772.4 g/mol
Structural Identifiers
InChIInChI=1S/C39H54N5O7S.ClH/c1-39(2)33-11-7-8-12-34(33)43(18-21-47-26-29-50-28-25-46-20-17-41-42-40)37(39)15-5-4-6-16-38-44(35-13-9-10-14-36(35)52-38)19-22-48-27-30-51-32-31-49-24-23-45-3;/h4-16H,17-32H2,1-3H3;1H/q+1;/p-1
InChIKeyMHHLVWQRJSAVFX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium chloride (Benzothiazole Cy5 Azide-PEG) Procurement & Selection Evidence


2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium chloride (CAS 2107273-88-9), also referred to as N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5, is a click-chemistry-functionalized, asymmetric cyanine dye. The compound combines an azido reactive group with a far-red/near-infrared cyanine (Cy5) fluorophore that exhibits excitation/emission maxima of 649/667 nm . The molecule's core structure comprises a 3,3-dimethylindolenine heterocycle and a benzothiazole heterocycle, linked by a pentamethine bridge . The appended polyethylene glycol (PEG) chains confer aqueous solubility [1].

2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium chloride: Why Direct Substitution of In-Class Cyanines Compromises Data Reproducibility


The substitution of cyanine dyes for bioconjugation and imaging applications is non-trivial due to substantial variability in their photophysical properties, solubility profiles, and aggregation behavior. While many Cy5 analogs share similar excitation/emission maxima, they differ significantly in extinction coefficients (brightness), quantum yields, and environmental stability . Specifically, non-PEGylated Cy5 azide derivatives exhibit limited aqueous solubility, often necessitating organic co-solvents that can denature sensitive biomolecules or alter labeling efficiency [1]. Furthermore, the specific PEG chain length and architecture directly influence the extent of dye-dye stacking and subsequent self-quenching in labeled conjugates, thereby modulating the effective signal-to-background ratio [2]. Directly substituting 2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium chloride with a generic Cy5 azide or a non-benzothiazole analog without quantitative justification introduces uncontrolled variables that can compromise the reproducibility and quantitative accuracy of fluorescence-based assays.

2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium chloride: Core Quantitative Differentiation Data vs. Closest Analogs


Comparative Photophysical Brightness: Extinction Coefficient vs. Generic Cy5 Azide

The benzothiazole-modified Cy5 core of 2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium chloride exhibits a reported extinction coefficient of approximately 232,000 L·mol⁻¹·cm⁻¹ [1]. This value represents its inherent brightness. When compared to a standard non-PEGylated Cyanine5 azide chloride (CAS 1267539-32-1), which is reported to have an extinction coefficient of 250,000 L·mol⁻¹·cm⁻¹ [2], the benzothiazole derivative displays a slightly lower, though still very high, molar absorptivity. This difference, while modest, can be a critical parameter in applications requiring absolute quantification of labeled species, as the detector response will be proportionally scaled by this factor.

Fluorescence Spectroscopy Bioorthogonal Chemistry Bioconjugation

Aqueous Solubility Enhancement via PEGylation vs. Non-PEGylated Cyanine Dyes

The conjugation of PEG chains to the cyanine scaffold is a well-established strategy to mitigate the intrinsic hydrophobicity of the fluorophore. Vendor documentation for 2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium chloride explicitly states that the hydrophilic PEG spacer increases solubility in aqueous media [1]. In stark contrast, non-PEGylated, non-sulfonated Cy7 azide is explicitly described as having 'low aqueous solubility' and requires the use of organic co-solvents for efficient biomolecule labeling [2]. Similarly, a non-PEGylated Cy5 azide variant has a reported aqueous solubility of only 6 mg/mL at 25°C .

Aqueous Bioconjugation Protein Labeling Click Chemistry

Red-Shifted Excitation and Emission vs. Sulfonated Cyanine 3.5 Azide

The spectral properties of 2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium chloride place it within the far-red/NIR-I window, with excitation/emission maxima at 649/667 nm . This is substantially red-shifted compared to cyanine 3.5 azide derivatives, which have excitation/emission maxima around 591/604 nm [1]. The longer wavelength of the benzothiazole Cy5 compound offers a distinct advantage for multiplexed experiments by providing clear spectral separation from common green/orange fluorophores (e.g., Cy3, GFP, FITC) and significantly reducing interference from cellular autofluorescence, which is most prominent at shorter wavelengths.

Near-Infrared Imaging Multiplexed Assays In Vivo Fluorescence

Reduced Aggregation and Self-Quenching Propensity Due to PEG Spacer Architecture

The aggregation of cyanine dyes, driven by hydrophobic and π-π stacking interactions, leads to fluorescence self-quenching and poor performance in high-density labeling applications. The incorporation of polyethylene glycol (PEG) chains, as in 2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium chloride, is a validated strategy to sterically hinder dye-dye interactions. Literature and product documentation confirm that hydrophilic PEG spacers increase solubility and reduce aggregation of Cy5 derivatives [1]. This is in direct contrast to non-PEGylated cyanine dyes, which are prone to aggregation and typically require sulfonation or the use of organic solvents to maintain monomeric fluorescence [2].

Fluorescence Quenching Labeling Density Macromolecular Conjugates

2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium chloride: Validated Application Domains for Strategic Procurement


Aqueous Click-Chemistry Bioconjugation of Sensitive Proteins

The compound's enhanced aqueous solubility, conferred by its dual PEG chains [1], makes it the reagent of choice for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) labeling of proteins that are prone to denaturation or precipitation in the presence of organic co-solvents (e.g., DMSO or DMF) [2]. Its far-red emission (667 nm) provides a low-background signal ideal for detecting labeled proteins in cell lysates or on western blots, with minimal interference from intrinsic tryptophan fluorescence or common green fluorophores .

Multiplexed Fluorescence Imaging with Green/Orange Fluorophores

The specific spectral properties of this benzothiazole Cy5 compound (Ex/Em 649/667 nm) are ideally suited for 2-color or 3-color imaging workflows alongside fluorophores with shorter wavelength emissions, such as Cyanine3 (Ex/Em ~555/570 nm) or FITC (Ex/Em ~495/519 nm). The >90 nm Stokes shift separation between its emission and typical Cy3/FITC excitation minimizes spectral bleed-through and the need for complex compensation algorithms, as supported by its published spectral maxima .

Synthesis of PROTACs and Heterobifunctional Degraders

As a polyethylene glycol (PEG)-based linker [1], this compound is explicitly indicated for use in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . Its azide group serves as a versatile handle for conjugating the fluorescent Cy5 reporter to alkyne-functionalized ligands or E3 ligase binders, enabling the generation of fluorescently traceable PROTAC molecules for studying cellular uptake, subcellular localization, and target engagement.

Post-Synthetic Labeling of Alkyne-Modified Oligonucleotides

The compound's click-chemistry compatibility and favorable aqueous solubility profile support the efficient, high-yield labeling of synthetic oligonucleotides bearing alkyne modifications. Its reduced aggregation propensity relative to non-PEGylated dyes helps maintain the solubility and hybridization efficiency of the resulting fluorescent probes, which is critical for applications such as FISH (Fluorescence In Situ Hybridization), qPCR probes, and single-molecule FRET [1].

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